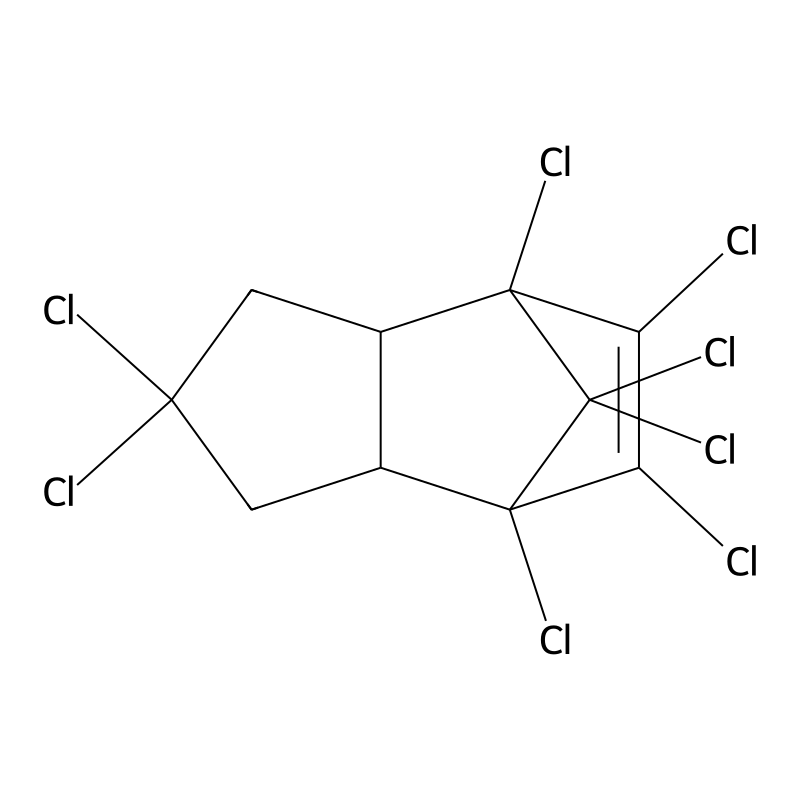

gamma-Chlordan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organochlorine Pesticides: Classification & Properties

| Category / Compound Name | Key Characteristics & Uses | Toxicity & Health Effects | Persistence & Regulatory Status |

|---|---|---|---|

| DDT & Metabolites (DDD, DDE) [1] [2] | Broad-spectrum insecticide; historically used for malaria and typhus control [2]. | Acts as endocrine disruptor (weak estrogen, anti-androgen); suspected carcinogen; linked to neurodevelopmental toxicity [2]. | High persistence; listed under the Stockholm Convention on Persistent Organic Pollutants (POPs); restricted/banned in many countries [2] [3]. |

| Cyclodienes (Aldrin, Dieldrin, Endrin, Chlordane, Heptachlor, Endosulfan, Mirex) [1] [3] | Used in agriculture and for termite control [2]. | Neurotoxins; suppress immune and reproductive systems; some are teratogenic; dieldrin linked to Parkinson's disease [2]. | High persistence; all listed under the Stockholm Convention for elimination [3]. |

| Hexachlorocyclohexanes (HCH) (Lindane, BHC) [1] [4] | Insecticide used in agriculture and pharmaceutical treatments (e.g., for lice) [1]. | Neurotoxin; affects sodium channels; can cause seizures, dizziness, and muscle twitching [1] [2]. | Highly persistent; γ-HCH (lindane) is banned in many countries but still detected in the environment [4] [5] [3]. |

| Miscellaneous Compounds (Toxaphene, Hexachlorobenzene, Methoxychlor) [1] [3] | Toxaphene: insecticide used on crops and livestock. Methoxychlor: intended as a safer DDT replacement [2]. | Toxaphene and Methoxychlor act as endocrine disruptors (estrogenic) [2]. Hexachlorobenzene is a fungicide and by-product [3]. | High persistence; Toxaphene and Hexachlorobenzene are POPs listed under the Stockholm Convention [3]. |

Analytical Protocols for OCP Residue Analysis

For researchers analyzing OCP residues in environmental or biological samples, here are detailed methodologies based on cited research.

Sample Preparation via QuEChERS and Solid-Phase Microextraction (SPME)

This method is effective for complex matrices like plants and milk [6] [5].

- Sample Homogenization: For plant tissues (e.g., stem, leaf), the samples are first dried, ground into a fine powder, and thoroughly mixed to ensure homogeneity [5].

- Extraction: The sample is mixed with a buffer solution (e.g., acetic acid and sodium acetate) to precipitate proteins. The mixture is then centrifuged, and an aliquot of the supernatant is transferred to a headspace vial [6].

- Extraction and Clean-up: A SPME fiber (e.g., 100 μm polydimethylsiloxane/PDMS) is immersed directly into the vial for a set period (e.g., 30 minutes) with continuous stirring. The pesticides partition from the sample onto the fiber coating [6].

- Analyte Desorption: The fiber is retracted and then immersed into an organic solvent (e.g., methanol) to elute the concentrated residues for instrumental analysis [6].

Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard technique for separating, identifying, and quantifying OCPs [5].

- Gas Chromatography (GC): The extracted sample is injected into a GC system. The components are separated as they travel through a capillary column (e.g., Thermohypersil-C18) under a controlled temperature program [6] [5].

- Mass Spectrometry (MS) Detection: As compounds elute from the GC column, they are ionized and fragmented. The mass spectrometer detects ions characteristic of each OCP, allowing for highly sensitive and selective quantification [5].

The following diagram illustrates this analytical workflow:

Analytical workflow for OCP residue analysis using QuEChERS/SPME and GC-MS.

Mechanisms of Toxicity and Signaling Pathways

OCPs exert toxicity through multiple pathways, with endocrine disruption being a primary mechanism.

Nuclear Receptor-Mediated Endocrine Disruption

Many OCPs and their metabolites interfere with hormonal signaling by binding to nuclear receptors [2].

- Estrogen Receptor (ER) Activation: Compounds like methoxychlor and p,p'-DDT can act as weak estrogens by binding to and activating the ER, leading to the transcription of estrogen-responsive genes and potentially causing reproductive dysfunction [2].

- Androgen Receptor (AR) Antagonism: Metabolites like p,p'-DDE function as anti-androgens by binding to the AR without activating it. This blocks the receptor from binding natural androgens like testosterone, disrupting normal male sexual development and function [2].

The following diagram outlines these key endocrine disruption pathways:

Proposed adverse outcome pathways for OCP toxicity, highlighting endocrine disruption.

Research Implications and Future Directions

The persistence and toxicity of OCPs continue to present significant challenges.

- Environmental Persistence: Despite being banned for decades, OCPs like DDT and HCH are still detected in ambient air due to revolatilisation from soils, acting as a secondary source long after their initial application [4].

- Agri-food Contamination: Residues in non-edible plant parts (stems, leaves) pose an ecotoxicological risk as they can enter the food chain via livestock, leading to biomagnification [5].

- Regulatory Effectiveness: Monitoring studies show that atmospheric concentrations of recently banned current-use pesticides do decline, confirming the positive impact of regulation. However, their continued detection post-ban suggests a concerning potential for persistence [4].

References

- 1. , their toxic effects on living organisms and... Organochlorine pesticides [pmc.ncbi.nlm.nih.gov]

- 2. Organochlorine pesticides: Agrochemicals with potent ... [pmc.ncbi.nlm.nih.gov]

- 3. Obsolete Pesticides : Obsolete pesticides [fao.org]

- 4. Current-use and organochlorine pesticides' multi-annual ... [egusphere.copernicus.org]

- 5. Organochlorine pesticide residues in plants and their ... [nature.com]

- 6. Quantitative structure activity relationship and risk analysis ... [pmc.ncbi.nlm.nih.gov]

gamma-Chlordane environmental persistence and half-life

Environmental Persistence and Half-Life Data

The following table summarizes the environmental half-life of gamma-Chlordane based on experimental and modeling studies.

| Environmental Compartment | Half-Life / Persistence | Conditions / Notes |

|---|---|---|

| Soil (Sandy Loam) | 93 to 154 days [1] | Field study data. |

| Soil (Organic-rich) | Much longer than in sandy soil [1] | Strongly adsorbs to organic matter. |

| Soil (General) | Approximately 4 years [2] | Often exceeds 10 years; 15-20% of applied amount can remain after 15 years [2] [1]. |

| Water | <10 days (volatilization) [1] | Estimated for a typical pond; highly hydrophobic, so most adsorption is to sediments [2]. |

| Sediment (Anaerobic) | High persistence; 67-88% remains after 20 weeks [1] | Laboratory study in river sediment at 30°C. |

Experimental Protocols for Determining Fate

Understanding these half-lives requires specific experimental methodologies. Key approaches for studying gamma-Chlordane's environmental persistence include:

Soil Persistence Studies: Field studies involve applying technical chlordane or gamma-Chlordane to defined plots (e.g., cropped vs. fallow) and periodically collecting soil cores over months or years [1]. Soil samples are extracted with organic solvents, cleaned up to remove interfering substances, and analyzed using gas chromatography coupled with mass spectrometry (GC/MS) or GC with electron capture detection (GC/ECD) to quantify residue levels over time [2] [1].

Anaerobic Sediment Degradation Studies: River sediment samples are collected and homogenized under anaerobic conditions. The compound is introduced into the sediment, which is incubated in the dark at a constant temperature (e.g., 30°C). At set intervals, sub-samples are extracted, and the extracts are analyzed via GC/MS or GC/ECD to measure the remaining ratio of the parent compound against a control [1].

Volatilization from Water: Volatilization half-lives from water bodies can be estimated using validated environmental models from agencies like the U.S. Environmental Protection Agency (EPA) [1]. These models incorporate the compound's Henry's Law constant, water body depth, and wind speed.

The experimental workflow for these studies generally follows a structured path, as illustrated below:

Analysis and Detection Methods

Analyzing gamma-Chlordane in environmental samples requires highly selective and sensitive techniques due to its low concentrations and complex matrix interference.

Recommended Method: Gas Chromatography-Tandem Mass Spectrometry (GC/MS/MS) is the preferred method for accurately determining gamma-Chlordane in complex matrices. It provides the selectivity needed to distinguish it from other chlordane components and interfering substances [2]. Liquid Chromatography-MS/MS (LC/MS/MS) is not suitable, as attempting to analyze chlordane with it degrades the quality of the results [2].

Sample Preparation: Solid samples like soil and sediment require extraction with non-polar solvents. A crucial clean-up step, such as gel permeation chromatography (GPC) or silica gel chromatography, is necessary to remove fats, lipids, and other co-extracted interferents before instrumental analysis [2] [1].

Regulatory Context and Key Properties

Gamma-Chlordane (CAS 5566-34-7), also known as trans-chlordane, is a key component of technical chlordane [3] [1]. It is classified as a Persistent Organic Pollutant (POP) under the Stockholm Convention due to its environmental persistence, bioaccumulation potential, and toxicity [3]. All uses were banned in the U.S. by 1988 [3] [2]. Its high hydrophobicity and low volatility are defining characteristics, as shown in the table below.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆Cl₈ [1] |

| Molecular Weight | 409.8 g/mol [1] |

| Water Solubility | ~0.1 mg/L at 25°C [1] |

| Log KOW (Octanol-Water Partition Coefficient) | 5.5 [1] |

| Vapor Pressure | 1.3 × 10⁻³ Pa at 25°C [1] |

References

Comprehensive Technical Review: gamma-Chlordane Toxicity and Health Effects

Chemical Identity and Historical Context

gamma-Chlordane (also known as trans-chlordane; CAS Number 5103-74-2) is a specific stereoisomer of the organochlorine compound chlordane, with molecular formula C₁₀H₆Cl₈ and molar mass 409.76 g·mol⁻¹ [1] [2]. It appears as a white solid with a slightly pungent, chlorine-like odor and density of 1.59 g/cm³ [1]. Technical chlordane, extensively used from 1948 until its U.S. ban in 1988, was a synthetic mixture of over 140 components, with approximately 60% comprising cis- and trans-chlordane isomers and 40% related compounds including heptachlor, trans-nonachlor, and chlordene [1] [3]. This pesticide was predominantly applied for termite control in approximately 30 million U.S. homes, as well as in agriculture until its initial restrictions in 1983 [1].

Despite being banned over three decades ago, chlordane remains a significant environmental concern due to its exceptional persistence, with an environmental half-life of 10-20 years and continued detection at hazardous waste sites [1] [4]. The Environmental Protection Agency (EPA) has set allowable chlordane levels in drinking water at 2 ppb for adults and 0.5 ppb for children, though contamination at Superfund Sites has been measured at concentrations up to 168,950 ppb in water and 1,719 ppm in soil [4]. This persistence, combined with bioaccumulation potential in lipids and movement through food chains, maintains exposure risks decades after use cessation [1] [4].

Health Effects and Toxicological Profile

Acute and Systemic Toxicity

Chlordane exposure is associated with diverse health effects across multiple organ systems. The table below summarizes key toxicological data:

Table 1: Acute Toxicity Profile of gamma-Chlordane and Technical Chlordane

| Parameter | Species | Value | Notes | Reference |

|---|---|---|---|---|

| Acute Oral LD₅₀ | Rat (technical) | 137-590 mg/kg | Range across studies | [5] |

| Acute Oral LD₅₀ | Rat (cis-chlordane) | 83 mg/kg | More toxic than technical mixture | [5] |

| Acute Oral LD₅₀ | Mouse | 390 mg/kg | [5] | |

| Acute Oral LD₅₀ | Hamster | 1,720 mg/kg | Species variation in metabolism | [5] |

| Acute Dermal LD₅₀ | Rat | 530-840 mg/kg | [5] | |

| Acute Dermal LD₅₀ | Rabbit | 1,150 mg/kg | [5] | |

| Lethal Oral Dose (human) | Human | 25-50 mg/kg (est.) | Estimated acute lethal dose | [5] |

| Occupational Exposure Limit (OSHA PEL) | Human | TWA 0.5 mg/m³ [skin] | Skin designation indicates significant dermal absorption | [1] |

The primary molecular mechanism historically attributed to chlordane toxicity involves non-competitive antagonism of GABAₐ-linked chloride channels in the nervous system, potentially inducing convulsive seizures and neurological symptoms [4]. However, recent evidence indicates more complex pathways contribute to its toxicity profile.

Acute exposure in humans manifests predominantly as neurological symptoms including headache, dizziness, irritability, muscle tremors, and convulsions [5]. Case reports describe confusion and convulsions progressing to death following significant accidental ingestion [5]. The cis-chlordane isomer demonstrates greater bioactivity and toxicity compared to the technical mixture [1] [5].

Chronic Health Effects and Epidemiological Associations

Long-term exposure to chlordane and its metabolites is associated with several serious health conditions:

Table 2: Chronic Health Effects Associated with Chlordane Exposure

| Health Effect Category | Specific Associations | Key Evidence | Reference |

|---|---|---|---|

| Cancer | Non-Hodgkin lymphoma, Prostate cancer, Testicular cancer, Breast cancer | Epidemiological studies; EPA cancer risk assessment: 24 ng/m³ concentration over 20 years increases cancer risk by 1 in 1,000,000 | [1] |

| Metabolic Disease | Type 2 diabetes, Insulin resistance, Obesity | Human epidemiological studies and animal models | [1] [4] |

| Neurological Disorders | Migraines, Anxiety, Depression, Permanent neurological damage, Autism-associated behaviors in offspring | Maternal trans-nonachlor and oxychlordane levels linked to neurodevelopmental effects | [1] [6] |

| Other Chronic Conditions | Sleep disorders, Respiratory infections, Immune-system activation | Documented in agricultural health studies | [1] [6] |

The Agency for Toxic Substances and Disease Registry (ATSDR) has established a Minimal Risk Level (MRL) of 20 ng/m³ for chlordane compounds, representing an estimate of daily human exposure likely to be without appreciable risk of adverse non-cancer effects [1]. Notably, testing of U.S. government housing 32 years after chlordane treatment revealed levels of chlordane and heptachlor 10-15 times this MRL [1].

Molecular Mechanisms and Neurotoxicity

Mitochondrial Dysfunction in Motor Neurons

Recent groundbreaking research has elucidated a novel mechanism for cis-chlordane neurotoxicity specifically relevant to amyotrophic lateral sclerosis (ALS) pathogenesis. Studies using human induced pluripotent stem cell (iPSC)-derived motor neurons demonstrate that cis-chlordane induces profound mitochondrial dysfunction through several interconnected pathways [4] [7]:

- Increased reactive oxygen species (ROS) production

- Decreased oxygen consumption rate (OCR)

- Reduced ATP production

- Loss of mitochondrial membrane potential

These mitochondrial perturbations closely resemble pathological features observed in ALS patients, suggesting chlordane exposure may contribute to sporadic ALS development through these mechanisms [4]. The toxicity to human motor neurons occurs in a dose-dependent manner with EC₅₀ values ranging from 12-16μM, and notably operates through mechanisms independent of its known GABAₐ antagonism [4] [7].

The following diagram illustrates the key mitochondrial dysfunction pathways identified in chlordane-induced neurotoxicity:

Chlordane-induced mitochondrial dysfunction pathways in motor neurons.

Metabolic Activation and Bioaccumulation

Chlordane undergoes complex metabolic transformation in biological systems, producing metabolites with altered toxicological profiles:

- Oxychlordane: Primary metabolite of chlordane; accumulates in blood and adipose tissue with age; demonstrated six times greater toxicity to birds compared to parent compound [1] [3]

- Heptachlor epoxide: Metabolite of heptachlor (a chlordane component); ten times more toxic to rats than parent heptachlor [3]

- trans-Nonachlor: Environmental component; more toxic than technical chlordane [1]

These metabolites are notably more stable and toxic than their parent compounds, contributing to long-term health risks even after exposure cessation [1] [3]. The lipophilic nature of chlordane and its metabolites facilitates bioaccumulation in fatty tissues and biomagnification through food chains, with liver concentrations in wildlife documented at ten-fold higher levels than brain tissue on a lipid weight basis [3].

Experimental Models and Methodologies

In Vitro Motor Neuron Toxicity Assay

Recent investigations into chlordane neurotoxicity have employed sophisticated stem cell-derived models with the following methodology [4] [7]:

- Cell Source: Human induced pluripotent stem cell (iPSC) lines (WT 1016a iPSC) or human embryonic stem cell (hESC) lines (WA09-Islet-GFP)

- Differentiation Protocol: Directed differentiation into motor neurons using established protocols with quality control (Islet1+/MAP2+ percentage ≥60% required)

- Culture Conditions: Black 96-well plates coated with poly-D-lysine/poly-ornithine followed by laminin (2.5 µg/mL) and fibronectin (5 µg/mL)

- Dosing: Cells treated with cis-chlordane (commercial source, resuspended in DMSO) or vehicle only 72 hours post-thawing

- Experimental Replicates: Minimum 3 biological replicates across ≥2 independent differentiations with ≥3 technical replicates per multi-well assay

The experimental workflow for evaluating chlordane toxicity in motor neuron models is summarized below:

Experimental workflow for chlordane neurotoxicity assessment.

Analytical Methods for Detection

Sophisticated analytical techniques are required for chlordane quantification in biological and environmental samples:

- Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS): Preferred method for tissue analysis; provides high sensitivity and specificity [3]

- Sample Preparation: Tissue homogenization with bead mill homogenizer; extraction with hexane-isopropanol (3:2 v:v) or 1% acetic acid in acetonitrile [3]

- Chromatographic Separation: Phenomenex Zebron ZB-Multiresidue column (45 m × 250 μm × 0.25 μm) with optimized temperature programming [3]

- Detection Limits: Capable of detecting chlordane and metabolites at nanogram-per-gram levels in biological matrices [3]

These methods enable precise quantification of chlordane and its major metabolites (oxychlordane, heptachlor epoxide, trans-nonachlor) across diverse sample types, supporting both research and environmental monitoring applications [2] [3].

Regulatory Status and Research Implications

Current Regulatory Framework

Chlordane is recognized as a Persistent Organic Pollutant (POP) classified among the "dirty dozen" and banned by the 2001 Stockholm Convention [1]. The Agency for Toxic Substances and Disease Registry (ATSDR) ranks chlordane at position #22 on the 2022 Substance Priority List, which prioritizes hazardous substances based on frequency, toxicity, and potential for human exposure at National Priorities List (NPL) sites [8]. Notably, the cis- and trans-chlordane isomers are individually ranked at positions #49 and #62 respectively, reflecting their specific persistence and toxicity profiles [8].

Implications for Drug Development and Neurodegenerative Disease Research

The established link between chlordane exposure and ALS-like pathology suggests several strategic considerations for drug development:

- Environmental Risk Factor Screening: Assessment of pesticide exposure history may be warranted in sporadic neurodegenerative disease cases

- Mitochondrial-Targeted Therapeutics: The mitochondrial dysfunction pathway suggests potential for targeted interventions in chlordane-associated neurotoxicity

- Biomarker Development: Chlordane metabolite levels (particularly oxychlordane) may serve as potential biomarkers for environmental component of neurodegenerative disease risk

Further research should focus on detailed mechanistic studies elucidating the molecular pathways connecting chlordane exposure to mitochondrial dysfunction, and potential gene-environment interactions that may increase susceptibility to chlordane toxicity [4] [7].

Conclusion

References

- 1. Chlordane [en.wikipedia.org]

- 2. g- Chlordane PESTANAL , analytical standard 5103-74-2 [sigmaaldrich.com]

- 3. Chlordane-Induced Neurotoxicosis in Urban and Suburban ... [pmc.ncbi.nlm.nih.gov]

- 4. Exposure to the organochlorine pesticide cis-chlordane ... [pmc.ncbi.nlm.nih.gov]

- 5. HEALTH EFFECTS - Toxicological Profile for Chlordane - NCBI [ncbi.nlm.nih.gov]

- 6. Sleep Disorders in Farmers and Farmworkers Linked to ... [beyondpesticides.org]

- 7. Exposure to the organochlorine pesticide cis-chlordane ... [journals.plos.org]

- 8. Substance Priority List | ATSDR [atsdr.cdc.gov]

gamma-Chlordane metabolism and bioaccumulation

Metabolic Pathways and Enzymology

Gamma-Chlordane is metabolized primarily in the liver through cytochrome P450 (CYP)-dependent oxidation. The process is enantioselective, meaning the different mirror-image forms of the molecule are metabolized at different rates [1].

- Primary Metabolic Pathway: The major route involves CYP-catalyzed oxidation, forming stable, persistent metabolites.

- Key Metabolites: The main metabolites are oxychlordane and 1,2-dichlorochlordene from cis- and trans-chlordane, while heptachlor (a component of technical chlordane) is metabolized to heptachlor epoxide B [1].

- Key Enzymes: Studies with induced rat liver microsomes show that CYP2B and CYP3A isoforms are predominantly involved. The extent of metabolism follows the rank order: Phenobarbital-induced (CYP2B) > Dexamethasone-induced (CYP3A) > control microsomes [1].

- Enzyme Induction: Like phenobarbital, gamma-Chlordane induces its own metabolism. It stimulates hepatic microsomal enzymes, increasing liver weight, microsomal protein, and the proliferation of the smooth endoplasmic reticulum. This induction enhances the metabolism of other drugs, such as hexobarbital and aminopyrine [2].

The following diagram illustrates the core metabolic pathway of gamma-Chlordane.

Gamma-Chlordane metabolism and bioaccumulation pathway.

Experimental Protocols for In Vitro Metabolism

This section details a key methodology for studying the enantioselective metabolism of gamma-Chlordane using rat liver microsomes [1].

Microsome Preparation:

- Animal Pretreatment: Male rats receive intraperitoneal injections of enzyme inducers.

- Phenobarbital (PB): 102 mg/kg body weight/day for 3 days to induce CYP2B isoforms.

- Dexamethasone (DX): 50 mg/kg body weight/day for 4 days to induce CYP3A isoforms.

- Control (VH): Corn oil alone for 4 days.

- Tissue Processing: Euthanize animals 24 hours after the last treatment. Excise livers and prepare microsomes by differential centrifugation. Suspend microsomal pellets in 0.25 M sucrose and store at -80°C. Determine protein concentration using the Lowry method [1].

- Animal Pretreatment: Male rats receive intraperitoneal injections of enzyme inducers.

Incubation Conditions:

- Reaction Mixture: Combine 0.1 M phosphate buffer (pH 7.4), 3 mM MgCl₂, 0.5 mM NADPH, and 0.5 mg/mL microsomal protein.

- Initiation: Pre-incubate at 37°C for 5 minutes. Start the reaction by adding the organochlorine pesticide (e.g., 50 μL of 0.2 mM solution in acetonitrile).

- Termination: Incubate for 30 minutes in a shaking water bath. Quench the reaction with 2 mL of 2-propanol and heat at 110°C for 10 minutes to deactivate microsomes [1].

Extraction and Analysis:

- Extraction: Add a surrogate standard (e.g., trans-nonachlor), then extract with hexane/methyl-tert-butyl ether (1:1 v/v). Wash the combined organic extracts with 1% KCl solution.

- Analysis: Analyze extracts using Gas Chromatography-Mass Spectrometry with Negative Chemical Ionization (GC-MS-NCI). Use a chiral column (e.g., SLB-5ms) to separate and quantify parent compounds and metabolites. Key ions are monitored for each compound [1].

Bioaccumulation and Toxicokinetics

Chlordane is highly lipophilic and readily absorbed through the gastrointestinal tract, respiratory tract, and skin [3]. Its distribution and persistence in the body are characterized by the following data.

| Aspect | Details | Quantitative Findings & Levels |

|---|---|---|

| Absorption | Rapid from GI tract, lungs, and skin [3]. | Peak blood levels in rats: 2-4 hrs post-oral dose [3]. Dermal absorption in monkeys: 4.2-6% of dose [3]. |

| Distribution | Initially highest in liver/kidneys; relocates to and persists in adipose tissue [3]. | Human fat: 22 μg/g (acute) [3], 5 μg/g fat (58 days post-ingestion) [3]. Cows' milk fat: ≤188 ppm [3]. |

| Persistence | Long environmental half-life (10-20 years); oxychlordane is dominant persistent metabolite in fat [4] [3]. | Serum biomarkers (NHANES): Oxychlordane 0.089 μM, trans-Nonachlor 0.154 μM (95th percentile) [5]. |

| Toxicity & Health Effects | Classified as a Persistent Organic Pollutant (POP); linked to various health risks [4]. | Acute LD₅₀ (oral, rat): 200-590 mg/kg [2]. Chronic risks: Neurotoxicity, diabetes, certain cancers (e.g., NHL, prostate) [4]. |

Research and Clinical Implications

Understanding these pathways is critical for assessing the long-term health risks of chlordane, which has been linked to neurological effects, diabetes, and certain cancers due to its persistence [4]. The induction of CYP enzymes also explains how chlordane exposure can alter the metabolism and toxicity of other drugs [2].

References

technical chlordane composition and components

Technical Chlordane Composition

Technical-grade chlordane is not a single compound but a complex pesticide mixture. The table below summarizes its key constituents and characteristics based on historical and analytical data [1] [2]:

| Property/Component | Description |

|---|---|

| General Composition | A mixture of over 140 related chlorinated hydrocarbons (cyclodienes) [1] [2]. |

| Primary Isomers | α-chlordane (cis-chlordane) and γ-chlordane (trans-chlordane) [1] [2]. |

| Other Key Components | trans-Nonachlor and Heptachlor are also significant constituents of the mixture [1]. |

| Physical Form | Originally appeared as white or off-white crystals, but was typically formulated as emulsifiable concentrates, solutions, dusts, and powders [1]. |

| Persistence | Classified as a Persistent Organic Pollutant (POP) with an environmental half-life of 10 to 20 years [1]. It is lipophilic and bioaccumulates in fatty tissues [1]. |

Analytical Methods and Detection

Analyzing chlordane requires precise methods to separate and quantify its numerous components. The following table outlines standard protocols for its detection in various environmental samples:

| Aspect | Description |

|---|---|

| Standard Method | EPA Method 8081 is a standard protocol for testing organochlorine pesticides and is applicable for analyzing technical chlordane in soil [3]. |

| NIOSH Air Method | NIOSH Method S278 specifies collection on a mixed cellulose ester membrane and Chromosorb-102 sorbent, followed by extraction with toluene and analysis by Gas Chromatography with an Electron Capture Detector (GC-ECD) [4]. |

| Method Performance | The NIOSH method has a working range of 0.156 to 1.17 mg/m³ and a detection limit of 0.4 micrograms per sample [4]. |

| Quality Control | Laboratories use ready-to-analyze soil samples (e.g., ERA QC Soil ERA000036) containing technical chlordane at 100–1000 µg/kg for quality assurance [3]. |

The workflow for analyzing chlordane in air samples, based on NIOSH Method S278, can be visualized as follows:

Chlordane air analysis workflow per NIOSH Method S278 [4].

Environmental Impact and Biodegradation

Despite its persistence, research into bioremediation shows promise. Certain microorganisms can degrade chlordane under controlled conditions.

Biodegradation Experimental Protocol

A 2011 study demonstrated that specific strains of Streptomyces bacteria can biodegrade technical chlordane [2]. The detailed methodology is as follows:

- Microbial Strains: The experiment used four indigenous Streptomyces strains (A2, A5, A6, A13) isolated from organochlorine pesticide-contaminated soil in Argentina, with Streptomyces coelicolor A3 as a reference strain [2].

- Culture Conditions: Strains were cultured in a minimal medium (MM) with technical chlordane as the sole carbon source at a concentration of 1.66 mg/L. Incubation was carried out at 30°C on an orbital shaker [2].

- Soil Experiment: The most effective strain, Streptomyces sp. A5, was further tested in sterile soil samples. The soil was contaminated with 50 mg/kg of technical chlordane and inoculated with the strain for 28 days [2].

- Analysis: Residual chlordane was extracted with n-hexane and analyzed by Gas Chromatography with an Electron Capture Detector (GC-ECD). Chloride ion release was measured to confirm dechlorination using a colorimetric assay with mercuric thiocyanate and ferric ammonium sulfate [2].

The experimental workflow for the soil bioremediation study is summarized below:

Soil bioremediation experiment with Streptomyces sp. A5 [2].

Key Biodegradation Findings

- Optimal Conditions: The optimal conditions for Streptomyces sp. A5 to degrade chlordane were identified as pH 7.0 and a temperature of 30°C [2].

- Efficacy: In the 28-day soil experiment, Streptomyces sp. A5 achieved a 56% reduction in γ-chlordane concentration [2].

- Significance: This research confirms the potential of using specific actinobacteria for the bioremediation of soils contaminated with persistent organochlorine pesticides like chlordane [2].

Metabolites and Health Risks

The health risks of chlordane are compounded by its breakdown into stable, toxic metabolites [1]:

| Metabolite/Component | Health Risk Association |

|---|---|

| Oxychlordane | The primary stable metabolite; accumulates in blood and fatty tissue with age [1]. |

| Heptachlor epoxide | The primary metabolite of heptachlor (a component of technical chlordane); also bioaccumulates [1]. |

| trans-Nonachlor | A component of the original mixture; reported to be more toxic than technical chlordane [1]. |

Epidemiological and clinical studies have linked exposure to chlordane and its metabolites to several adverse health outcomes, including [1]:

- Cancer: An increased risk of non-Hodgkin lymphoma has been associated with higher levels of chlordane in household dust. The EPA estimates that exposure to 24 ng/m³ over 20 years increases cancer risk by 1 in 1,000,000 [1].

- Neurological Effects: Acute poisoning can cause symptoms ranging from headaches and dizziness to muscular contractions and convulsions [5].

- Other Health Issues: Links to type-2 diabetes, prostate cancer, testicular cancer, breast cancer, and neurodevelopmental effects such as behaviors associated with autism in offspring have been suggested by research [1].

Conclusion

Technical chlordane's legacy as a persistent organic pollutant continues to pose significant challenges for environmental science and public health. Its complex chemical nature requires sophisticated analytical methods like GC-ECD for accurate monitoring. While its environmental persistence is high, promising bioremediation strategies using microorganisms like Streptomyces are under development. The primary concerns stem from the long-term bioavailability of its components and metabolites, which have been linked to serious chronic health conditions.

References

- 1. - Wikipedia Chlordane [en.wikipedia.org]

- 2. Chlordane biodegradation under aerobic conditions by ... [sciencedirect.com]

- 3. Chlordane in Soil | CRM, PT, QR, Soil [eraqc.com]

- 4. Chlordane analytical method. [stacks.cdc.gov]

- 5. CHLORDANE - An Assessment of the Health Risks of ... - NCBI [ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Environmental Fate and Behavior of Gamma-Chlordane

Introduction and Chemical Identity

Gamma-chlordane (γ-chlordane), also known as trans-chlordane, is a significant component of technical-grade chlordane, an organochlorine insecticide with substantial environmental persistence and bioaccumulation potential. Technical chlordane was developed in the late 1940s and consists of a complex mixture of over 140 components, with the γ-isomer representing approximately 24% of the composition alongside α-chlordane (cis-chlordane, 19%), chlordene isomers (21.5%), heptachlor (10%), and nonachlor (7%) [1]. This compound belongs to the cyclodiene family of organochlorine insecticides and has been classified as a Persistent Organic Pollutant (POP) under the Stockholm Convention due to its environmental persistence, bioaccumulation potential, and adverse health effects [2].

The chemical exhibits high stability in the environment, with an environmental half-life of 10-20 years, contributing to its long-term persistence despite bans on its use in many countries since the 1980s [2]. Gamma-chlordane's molecular structure consists of a chlorinated cyclodiene ring system with eight chlorine atoms, contributing to its hydrophobic character and resistance to degradation. The IUPAC name for this compound is 1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methanoindane, and it has a molecular formula of C₁₀H₆Cl₈ and a molecular weight of 409.76 g·mol⁻¹ [2].

Physical and Chemical Properties

The physical and chemical properties of gamma-chlordane dictate its environmental behavior and fate. Understanding these parameters is essential for predicting its distribution, persistence, and potential for long-range transport.

Table 1: Physical and Chemical Properties of Gamma-Chlordane

| Property | Value | Reference |

|---|---|---|

| Appearance | White solid or colorless to amber/brown viscous liquid (technical) | [2] [3] |

| Melting Point | 104-105°C (γ-isomer) | [1] |

| Boiling Point | 175°C at 0.13 kPa | [1] |

| Vapor Pressure | 1 × 10⁻⁵ mm Hg (0.13 × 10⁻⁵ kPa) at 25°C (pure) | [1] |

| Water Solubility | 0.0001% (20°C) / 0.1 mg/L at 25°C | [2] [1] |

| Log Kₒw | Not explicitly reported in search results | N/A |

| Henry's Law Constant | Not explicitly reported in search results | N/A |

| Specific Gravity | 1.59-1.63 at 25°C | [3] |

Gamma-chlordane is practically insoluble in water but exhibits high solubility in most organic solvents, including acetone, ethanol, kerosene, and trichloroethylene [1]. This hydrophobicity, combined with its high lipophilicity, contributes to its strong adsorption to soil particles and organic matter, with a preference for partitioning into lipid tissues of organisms, leading to bioaccumulation through food chains [2]. The compound is stable under normal environmental conditions but decomposes when heated or reacted with strong oxidizers or alkaline agents, producing corrosive and toxic gases including carbon monoxide, hydrogen chloride gas, chlorine, and phosgene [3].

Environmental Distribution and Partitioning

Gamma-chlordane enters the environment through historical applications and continuing releases from contaminated reservoirs. Its environmental distribution is governed by its physico-chemical properties, which favor association with organic phases and lipid tissues.

Environmental Partitioning Behavior

Soil and Sediment Binding: Gamma-chlordane strongly adsorbs to soil particles, particularly those with high organic carbon content, with low mobility in most soil types. Studies at Uchalli and Khabeki Lakes in Pakistan found chlordane concentrations in sediments ranging from 146.9-589.03 ng/g, reflecting its persistence in these compartments [4]. In permafrost regions, gamma-chlordane accumulates in frozen soils through "cold trapping" and may be released as secondary sources through thermokarst processes like thaw slumping [5].

Water Column Distribution: Due to its low water solubility, gamma-chlordane in aquatic systems is primarily associated with suspended solids and sediments rather than dissolved in water column. Monitoring studies detected chlordane in lake waters at concentrations of 0.27-10.37 μg/L, with the dissolved fraction being minimal compared to particle-associated fractions [4].

Bioaccumulation and Biomagnification: Gamma-chlordane exhibits significant bioaccumulation potential in aquatic and terrestrial food chains. The metabolite oxychlordane, along with cis-nonachlor and trans-nonachlor, are the main bioaccumulating constituents [2]. This bioaccumulation factor is substantial in lipid-rich tissues, leading to increased concentrations at higher trophic levels.

Table 2: Environmental Concentrations of Chlordane Compounds in Various Matrices

| Environmental Matrix | Concentration Range | Location | Reference |

|---|---|---|---|

| Lake Water | 0.27-10.37 μg/L | Uchalli and Khabeki Lakes, Pakistan | [4] |

| Lake Sediments | 146.9-589.03 ng/g | Uchalli and Khabeki Lakes, Pakistan | [4] |

| Soil | 159.01-480.17 ng/g | Uchalli and Khabeki Lakes, Pakistan | [4] |

| Air | 3.31-1349.99 pg/m³ | Uchalli and Khabeki Lakes, Pakistan | [4] |

| Indoor Air | Up to 1000 ng/m³ (in previously treated homes) | United States | [2] |

| Drinking Water | Allowable limit: 2 ppb | EPA standard | [2] |

The following diagram illustrates the environmental fate and transport pathways of gamma-chlordane:

Figure 1: Environmental fate and transport pathways of gamma-chlordane showing primary distribution, secondary processes, and long-term reservoirs

Environmental Persistence and Degradation

Gamma-chlordane exhibits remarkable environmental persistence, with a half-life ranging from 10 to 20 years in various environmental compartments [2]. This persistence is attributed to its chemical structure, particularly the multiple chlorine atoms that stabilize the cyclodiene ring against degradation.

Abiotic Degradation

Photodegradation: Gamma-chlordane is susceptible to slow photodegradation when exposed to ultraviolet radiation, which induces changes in the skeletal structure and chlorine content [1]. However, this process is relatively inefficient compared to other degradation pathways.

Chemical Degradation: The compound decomposes in the presence of strong oxidizers and alkaline reagents, with decomposition producing corrosive and toxic fumes of carbon monoxide, hydrogen chloride gas, chlorine, and phosgene [3]. In the environment, these conditions are rarely encountered, limiting the significance of this degradation pathway.

Biotic Degradation and Metabolite Formation

Biotic degradation represents a more significant transformation pathway for gamma-chlordane, though it occurs slowly. The metabolic pathways proceed differently in various organisms, but several key metabolites have been identified:

Oxychlordane: This is the primary metabolite of chlordane in mammals and birds, formed through epoxidation and demonstrating even greater persistence than the parent compound [2]. Oxychlordane accumulates in blood and adipose tissue with age and has been implicated in various toxic effects.

Heptachlor Epoxide: As technical chlordane contains approximately 10% heptachlor, the formation of heptachlor epoxide represents a significant transformation pathway [2]. This metabolite is more stable and toxic than its parent compound.

cis-Nonachlor and trans-Nonachlor: These components of technical chlordane are also persistent and accumulate in biological tissues, with trans-nonachlor being more toxic than technical chlordane itself [2].

The following experimental workflow outlines the methodology for studying chlordane degradation and metabolic effects:

Figure 2: Experimental workflow for analysis of gamma-chlordane and its metabolites in environmental and biological samples

Analytical Methodologies

Sample Collection and Preparation

The analysis of gamma-chlordane in environmental matrices requires careful sample collection and preparation to ensure accurate quantification:

Water Samples: Composite water samples should be collected in pre-cleaned 1-liter bottles, with consideration for depth stratification in lake systems. For Uchalli and Khabeki Lakes, composites consisted of four grab samples taken from different sites across the lake (north, south, east, west) to enhance spatial representativeness [4].

Sediment and Soil Samples: Surface sediments (0-10 cm) should be collected using a stainless steel spatula (EPA Method 5035) and stored in polyethylene bags [4]. Soil samples (10 cm depth) can be collected using an auger, with composite samples prepared by mixing four grab samples on a stainless-steel tray to ensure homogeneity [4].

Air Sampling: Polyurethane Foam-Passive Air Samplers (PUF-PAS) placed 2.5 m above the ground effectively capture atmospheric concentrations. These samplers should be deployed for sufficient duration to detect the low concentrations typically present [4].

Biological Samples: Adipose tissue, blood, or other biological matrices require specific extraction approaches, with gel-permeation chromatography particularly effective for clean-up of human adipose tissue [1].

Extraction and Clean-up Protocols

Extraction: Efficient extraction (80-100%) from crops, dairy products, plants, and oils can be achieved using acetonitrile for extraction followed by petroleum ether for partitioning [1]. The choice of solvent should be optimized for the specific matrix being analyzed.

Clean-up: Sample clean-up is typically performed on a Florisil column, though gel-permeation chromatography can also be used, particularly for human adipose tissue [1]. This step is crucial for removing interfering compounds that may co-extract with the target analytes.

Analysis and Quantification

Gas Chromatography with Electron-Capture Detection (GC-ECD): This is the method of choice for qualitative and quantitative estimation of chlordane isomers and heptachlor due to its sensitivity to halogenated compounds [1].

Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides confirmation of GC-ECD analyses and enables better determination of some components, such as heptachlor epoxide [1]. Both single quadrupole and tandem mass spectrometers can be employed, with the latter providing enhanced specificity.

Quality Assurance/Quality Control: Analyses should include procedural blanks, matrix spikes, duplicate samples, and certified reference materials where available. Recovery studies should demonstrate efficiency within acceptable limits (typically 70-120%).

Table 3: Analytical Methods for Gamma-Chlordane in Various Matrices

| Matrix | Extraction Method | Clean-up Method | Analytical Technique | Detection Limit |

|---|---|---|---|---|

| Water | Liquid-liquid extraction with appropriate solvents | Florisil column | GC-ECD or GC-MS | Low ng/L range |

| Sediments/Soils | Soxhlet or pressurized liquid extraction | Gel-permeation chromatography | GC-ECD or GC-MS | Low ng/g range |

| Biological Tissues | Matrix-specific extraction (e.g., Bligh-Dyer for lipids) | Gel-permeation chromatography | GC-MS (for confirmation) | Compound-dependent |

| Air | PUF-PAS extraction with organic solvents | Florisil column | GC-MS | pg/m³ range |

Toxicity and Molecular Mechanisms

Neurotoxicity Mechanisms

Gamma-chlordane's primary mode of action involves disruption of neural signaling through interaction with neurotransmitter receptors:

GABA Receptor Antagonism: Gamma-chlordane non-competitively antagonizes GABAA-linked chloride channels at the distal picrotoxin site, reducing GABA-mediated inhibition of post-synaptic neuronal excitability [3] [6]. This mechanism is responsible for the acute neurotoxic effects, including convulsions and seizures observed in poisoning cases.

Mitochondrial Dysfunction: Recent research demonstrates that cis-chlordane (the alpha isomer) causes significant mitochondrial impairment in human motor neurons, including increased reactive oxygen species production, decreased oxygen consumption rate, reduced ATP production, and loss of mitochondrial membrane potential [6]. These effects suggest a mechanism contributing to neurodegenerative processes.

The following diagram illustrates the molecular mechanisms of gamma-chlordane toxicity:

Figure 3: Molecular mechanisms of gamma-chlordane toxicity showing neurotoxic, mitochondrial, and other pathological pathways

Ecotoxicological Effects

Gamma-chlordane presents significant risks to ecological systems, with particular sensitivity observed in certain taxa:

Aquatic Organisms: The compound is highly toxic to fish, with an LD₅₀ of 0.022-0.095 mg/kg (oral) [2]. Chronic exposure at sublethal concentrations may affect reproduction, development, and behavior.

Terrestrial Wildlife: Birds and mammals experience bioaccumulation, with predatory species at higher trophic levels showing the greatest tissue concentrations. Birds consuming chlordane-contaminated insects may consume sufficient quantities to cause mortality [6].

Soil Organisms: The impact on soil invertebrates and microorganisms varies with species and exposure conditions, but the compound's persistence creates potential for chronic exposure scenarios.

Regulatory Status and Guidelines

Gamma-chlordane and technical chlordane mixtures have been subject to increasing regulatory restrictions globally due to concerns about persistence, bioaccumulation, and adverse health effects:

United States: The EPA banned all uses of chlordane in 1983 except for termite control in wooden structures, with a complete ban implemented in 1988 [2]. The EPA has defined a concentration of 24 ng/m³ for chlordane compounds over a 20-year exposure period as the concentration that will increase the probability of cancer by 1 in 1,000,000 persons [2].

Stockholm Convention: Chlordane is listed as a Persistent Organic Pollutant under the Stockholm Convention, requiring parties to eliminate or restrict its production and use [2].

Occupational Exposure Limits: OSHA has set a Permissible Exposure Limit (PEL) of 0.5 mg/m³ (skin) averaged over an 8-hour work shift, while NIOSH has established an Immediately Dangerous to Life and Health (IDLH) value of 100 mg/m³ [3].

Environmental Guidelines: The EPA recommends that children should not drink water with more than 60 ppb of chlordane for longer than 1 day, with a maximum contaminant level in drinking water of 2 ppb [2]. The Agency for Toxic Substances and Disease Registry (ATSDR) has defined a Minimal Risk Level (MRL) of 20 ng/m³ for chlordane compounds based on non-cancer effects [2].

Conclusion and Future Research Directions

Gamma-chlordane remains a significant environmental concern decades after its restrictions due to its extraordinary persistence, potential for long-range transport, and bioaccumulation capacity. Current research continues to reveal new dimensions of its toxicological profile, particularly regarding mitochondrial dysfunction in neural tissues [6] and its role as a potential environmental factor in neurodegenerative diseases.

Future research priorities should include:

Advanced Remediation Strategies: Developing more efficient and cost-effective technologies for chlordane remediation in contaminated soils and sediments, particularly in sensitive ecosystems.

Climate Change Interactions: Better understanding of how climate change and permafrost thawing influence the global re-distribution of gamma-chlordane and other POPs [5].

Mixture Toxicology: Investigating the combined effects of gamma-chlordane with other environmental contaminants to better assess real-world risk scenarios.

Molecular Mechanisms: Elucidation of the precise molecular pathways linking chlordane exposure to mitochondrial dysfunction and neurodegenerative processes.

Global Monitoring: Enhanced monitoring programs, particularly in remote regions and developing countries, to track the continuing distribution and transformation of this persistent pollutant.

References

- 1. Chlordane and Heptachlor - NCBI - NIH [ncbi.nlm.nih.gov]

- 2. - Wikipedia Chlordane [en.wikipedia.org]

- 3. Chlordane | Medical Management Guidelines | Toxic ... [wwwn.cdc.gov]

- 4. Profile distribution and ecological risk assessment of ... [nature.com]

- 5. Occurrence and characteristics of organochlorine ... [sciencedirect.com]

- 6. Exposure to the organochlorine pesticide cis-chlordane ... [pmc.ncbi.nlm.nih.gov]

Gamma-Chlordane under the Stockholm Convention: Regulatory Status, Technical Properties, and Analytical Considerations

Executive Summary

Gamma-Chlordane (γ-Chlordane), a key component of technical chlordane mixtures, is regulated as a Persistent Organic Pollutant (POP) under the Stockholm Convention. Listed in Annex A (Elimination), gamma-Chlordane is subject to global production and use restrictions due to its persistence, bioaccumulation potential, and adverse health effects. This whitepaper provides a comprehensive technical review of gamma-Chlordane's regulatory status, chemical properties, analytical methodologies, and implications for pharmaceutical research and development. Despite its primary pesticide applications, understanding gamma-Chlordane's regulatory framework is essential for researchers working with organochlorine compounds or addressing historical environmental contamination issues relevant to public health.

Introduction and Regulatory Status

Chemical Identity and Stockholm Convention Classification

Gamma-Chlordane is one of the stereoisomers present in technical chlordane mixtures, which contain complex arrangements of chlordane isomers and related chlorinated hydrocarbons. The Stockholm Convention addresses chlordane as a whole rather than targeting individual isomers, resulting in gamma-Chlordane being regulated under the broader chlordane classification. According to the Convention's chemical listings, chlordane is included in Annex A, which mandates elimination of production and use, with specific exemptions available only to Parties that have registered for them [1]. This classification reflects the international consensus on the chemical's hazardous properties and environmental persistence.

The regulatory framework for chlordane under the Stockholm Convention establishes specific obligations for member Parties. These include implementing measures to eliminate production and use, restricting trade, managing stockpiles responsibly, and remediating contaminated sites. The Convention recognizes that chlordane "remains in the soil for a long time and has a reported half-life of one year," highlighting its environmental persistence [1]. Furthermore, the Convention notes concerns about chlordane's potential impacts on human health, specifically that it "may affect the human immune system and is classified as a possible human carcinogen" [1]. These concerns form the basis for its strict international regulation.

Global Regulatory Context

The Stockholm Convention operates alongside other international regulatory frameworks that address persistent organic pollutants. The Rotterdam Convention on the Prior Informed Consent (PIC) procedure also regulates chlordane, listing it in Annex III as a chemical subject to the PIC procedure [2]. This dual listing under major international environmental agreements underscores the global consensus on the hazards posed by chlordane and its components, including gamma-Chlordane. The PIC procedure requires exporters to obtain prior informed consent from importing countries before shipping listed chemicals, providing an additional layer of international control.

Regionally, implementation of these international obligations varies. In the European Union, the POPs Regulation (EC 850/2004) implements the Stockholm Convention's provisions, listing chlordane in Annex I which prohibits manufacturing, placing on the market, and use with specific exemptions [3]. Similarly, other jurisdictions have established their own implementing regulations. For pharmaceutical researchers, this regulatory landscape necessitates careful attention to chemical sourcing, compliance with use restrictions, and consideration of potential impurities in starting materials that might contain or degrade to persistent organic pollutants like gamma-Chlordane.

Chemical and Physical Properties

Gamma-Chlordane possesses distinct physicochemical properties that contribute to its environmental persistence and biological interactions. The table below summarizes key technical parameters for gamma-Chlordane and related compounds:

Table 1: Physicochemical Properties of Gamma-Chlordane and Related Compounds

| Parameter | gamma-Chlordane | Technical Chlordane | Heptachlor (Component) |

|---|---|---|---|

| Physical Form | White crystalline solid (pure) | Light-yellow to amber viscous liquid | White crystalline solid |

| Melting Point | 104-105°C | Not applicable (mixture) | 95-96°C |

| Boiling Point | Not specified | 175°C at 0.13 kPa (pure material) | 135-145°C at 0.13-0.21 kPa |

| Vapor Pressure | Not specified | 0.13×10⁻⁵ kPa at 25°C (pure) | 0.5×10⁻⁴ kPa at 25°C |

| Water Solubility | Practically insoluble | 0.1 mg/L at 25°C | 56 µg/L at 25-29°C |

| Stability | Stable in daylight, air, moisture | Decomposed by alkalis with loss of chlorine | Stable in daylight, air, moisture |

Structural Characteristics and Technical Composition

Gamma-Chlordane exists within a complex isomeric mixture in technical chlordane formulations. Technical-grade chlordane contains approximately 60-75% chlordane isomers, with the major components being two stereoisomers historically designated cis and trans, or α and γ [4]. The nomenclature has been inconsistent in scientific literature, with the term "γ-chlordane" occasionally referring to different isomeric structures. According to IARC documentation, "the α or cis-isomer is described above under [5103-71-9]; the trans-isomer [5103-74-2], also usually known as the γ-isomer, is occasionally referred to as β-chlordane" [4]. This structural complexity presents analytical challenges for precise identification and quantification.

The technical mixture contains numerous additional components beyond the primary chlordane isomers. Approximately one description notes the composition includes: "trans-chlordane, 24%; cis-chlordane, 19%; chlordene isomers, 21.5%; heptachlor, 10%; nonachlor, 7%; octachlorocyclopentene, 1%; hexachlorocyclopentadiene, 1%; other, 16.5%" [4]. This complex composition means that environmental monitoring for "chlordane" typically targets multiple analytes, with gamma-Chlordane being one component of the mixture. The presence of heptachlor at approximately 10% concentration is particularly significant since heptachlor is itself a listed POP under the Stockholm Convention with similar restrictive provisions [1].

Environmental Fate and Persistence

The environmental persistence of gamma-Chlordane and related compounds is a key factor in their regulation as POPs. Chlordane demonstrates remarkable stability in various environmental media, with the Stockholm Convention noting it "remains in the soil for a long time and has a reported half-life of one year" [1]. This persistence enables long-range environmental transport, bioaccumulation in food chains, and ongoing human exposure long after use has ceased. The chemical's low water solubility and high lipophilicity contribute to its tendency to accumulate in fatty tissues and biomagnify through trophic levels.

The transformation pathways of chlordane in the environment further complicate its behavior. Environmental degradation and metabolic processes can convert chlordane components into other persistent compounds, including chlordane isomers and oxychlordane. The IARC notes that "determination of chlordane residues is difficult because of the complex nature of the components and the fact that each component degrades independently" [4]. This differential degradation means that environmental residues may bear little resemblance to the original technical mixture proportions, requiring sophisticated analytical approaches to fully characterize contamination and exposure patterns.

Analytical Methodologies

Sample Preparation and Extraction Techniques

The analysis of gamma-Chlordane in various matrices requires meticulous sample preparation to isolate the analyte from complex matrices. Extraction efficiency is paramount, with methods typically achieving 80-100% recovery when using optimized approaches. For biological samples, plant materials, and environmental matrices, extraction with acetonitrile followed by partitioning with petroleum ether has proven effective [4]. This combination facilitates the separation of organochlorine compounds from polar matrix components, providing a cleaner extract for subsequent analysis. The choice of extraction solvent and technique must be optimized for specific sample types to address varying lipid content, water composition, and potential interferences.

Cleanup procedures are essential for removing co-extracted compounds that could interfere with analysis. Florisil column chromatography is widely employed for this purpose, effectively separating chlorinated pesticides from other organic compounds [4]. Alternatively, gel-permeation chromatography has demonstrated particular utility for cleaning up extracts from human adipose tissue and other biological samples with high lipid content [4]. These cleanup steps are critical for maintaining analytical instrument performance and achieving the low detection limits required for monitoring POPs at environmentally relevant concentrations, which often exist at trace levels despite their persistence.

Instrumental Analysis and Detection Methods

Table 2: Analytical Methods for Gamma-Chlordane and Related Compounds

| Analytical Technique | Detection System | Applications | Limits of Detection |

|---|---|---|---|

| Gas Chromatography | Electron-Capture Detection (ECD) | Primary screening and quantification | Low µg/kg to ng/kg range |

| Gas Chromatography-Mass Spectrometry | Electron Impact Ionization (EI) | Confirmatory analysis and identification | Sub-ng/g in tissue samples |

| High-Resolution GC-MS | Magnetic sector or TOF mass analyzers | Isomer-specific quantification | ppt to ppq range |

| Gas Chromatography | Mass Spectrometry in SIM mode | Specific determination of metabolites like heptachlor epoxide | Not specified |

Gas chromatography with electron-capture detection (GC-ECD) represents the method of choice for initial screening and quantification of gamma-Chlordane and related organochlorine compounds [4]. The electron-capture detector provides excellent sensitivity for halogenated compounds, making it ideal for monitoring POPs at environmentally relevant concentrations. However, the complexity of chlordane mixtures and the potential for co-elution with other compounds necessitate confirmatory analysis using more specific techniques. Method optimization must address chromatographic resolution of multiple chlordane-related compounds while maintaining acceptable analysis times and detection limits.

Confirmatory analysis employing gas chromatography-mass spectrometry (GC-MS) is essential for unambiguous identification of gamma-Chlordane, particularly in complex environmental and biological samples [4]. The mass spectrometer provides both qualitative (structural identification) and quantitative data, with selected ion monitoring (SIM) enhancing sensitivity for trace-level analysis. As noted in the IARC documentation, "gas chromatographic analyses can be confirmed by gas chromatography-mass spectrometry, a method that can also provide better determination of some of the components, such as heptachlor epoxide" [4]. This approach is particularly valuable for distinguishing gamma-Chlordane from other chlordane isomers and related transformation products that may be present in aged environmental samples.

Analytical Workflow

The following diagram illustrates the comprehensive analytical workflow for gamma-Chlordane determination in environmental and biological samples:

Analytical workflow for gamma-Chlordane determination in complex matrices

This integrated methodology ensures reliable identification and quantification of gamma-Chlordane across various sample types, addressing the complex nature of technical chlordane mixtures and their environmental transformation products. The workflow highlights critical decision points where method selection must be matched to sample characteristics and analytical requirements.

Regulatory Framework and Implications

Stockholm Convention Provisions

The Stockholm Convention establishes specific obligations for Parties regarding chlordane and its components, including gamma-Chlordane. As an Annex A (Elimination) chemical, Parties must take measures to eliminate production and use of chlordane, with specific exemptions available only through formal registration processes [1]. The Convention text explicitly notes that chlordane was "used extensively to control termites and as a broad-spectrum insecticide on a range of agricultural crops" but now faces global restrictions due to its adverse environmental and health effects [1]. This regulatory status reflects the international community's consensus on managing chemical risks through a precautionary approach.

The Convention also addresses unintentional production of POPs through its Annex C provisions, though chlordane is primarily regulated as an intentional production chemical. However, related compounds like hexachlorobenzene (HCB) and polychlorinated biphenyls (PCBs) are listed under both Annex A and Annex C, highlighting the comprehensive approach to addressing both intentional production and unintentional formation of persistent organic pollutants [1]. For researchers, this distinction is important when investigating transformation pathways that might convert precursor compounds into listed POPs through environmental processes or industrial activities.

Implementation and Compliance Monitoring

Implementation of Stockholm Convention provisions occurs at the national level, with Parties required to develop implementation plans and report on their progress. The Global Monitoring Plan establishes frameworks for evaluating effectiveness of the Convention, including monitoring of POPs in core matrices (air, human milk/blood, and other environmental media) [1]. For gamma-Chlordane and other chlordane components, this typically involves participation in international proficiency testing programs and environmental monitoring networks to ensure data comparability across regions and over time.

Effectiveness evaluation relies on robust scientific data generated through standardized analytical methods. The Convention's provisions for information exchange and technical assistance support capacity building in developing countries for monitoring and reporting on POPs, including chlordane. For pharmaceutical researchers, understanding these monitoring frameworks is valuable when designing environmental surveillance studies or assessing historical exposure patterns that might inform epidemiological research or risk assessment activities related to persistent organic pollutants.

Research Implications and Future Directions

Analytical Research Needs

Despite well-established methodologies for chlordane analysis, several analytical challenges persist, particularly regarding isomer-specific quantification and understanding metabolic pathways. Future research should focus on reference materials with certified concentrations of specific chlordane isomers, including gamma-Chlordane, to improve method validation and comparability across laboratories. Additionally, development of high-throughput methods that maintain the sensitivity and specificity required for environmental and biological monitoring would significantly enhance research efficiency and data generation capacity.

Emerging techniques in high-resolution mass spectrometry and two-dimensional gas chromatography offer promising approaches for addressing the complex analytical challenges presented by technical chlordane mixtures and their environmental transformation products. These advanced methodologies can provide unprecedented separation power and detection capability, potentially enabling more precise fingerprinting of contamination sources and degradation pathways. Such technological advances would support more sophisticated fate and transport modeling, ultimately improving exposure assessment and risk characterization for gamma-Chlordane and related persistent organic pollutants.

Regulatory Science Perspectives

The evolving landscape of POPs regulation presents ongoing challenges and opportunities for researchers. As the Stockholm Convention continues to add new chemicals to its annexes, the precautionary approach embodied in the treaty may influence how other chemical classes are regulated. For pharmaceutical scientists, understanding this regulatory trajectory is valuable for anticipating future restrictions on persistent, bioaccumulative, or toxic compounds used in or generated by pharmaceutical processes. Additionally, research on alternative compounds with reduced persistence and toxicity profiles represents an important contribution to the goals of the Stockholm Convention.

The interface between chemical regulation and pharmaceutical development requires careful attention to potential POPs as impurities, transformation products, or metabolites. While gamma-Chlordane itself is not typically used in pharmaceutical applications, the regulatory frameworks and analytical approaches developed for POPs monitoring may inform how other persistent compounds are handled in pharmaceutical regulation. This cross-disciplinary knowledge transfer can enhance pharmaceutical safety assessment and environmental risk evaluation processes, ultimately supporting more sustainable pharmaceutical development practices.

Conclusion

Gamma-Chlordane, as a component of technical chlordane mixtures, remains a globally regulated persistent organic pollutant under the Stockholm Convention. Its listing in Annex A necessitates elimination of production and use, with limited exemptions. The complex isomeric composition of technical chlordane, combined with the environmental persistence and transformation of its components, presents ongoing analytical challenges that require sophisticated methodologies for accurate monitoring and assessment. For researchers and pharmaceutical professionals, understanding the regulatory status, technical properties, and analytical approaches for gamma-Chlordane provides important insights into the broader framework of international chemicals management and its implications for scientific practice.

References

Introduction and Chemical Identity

Gamma-Chlordane (γ-Chlordane, trans-Chlordane) is one of the main bioactive isomers in technical chlordane mixtures [1] [2]. It is classified as a persistent organic pollutant under the Stockholm Convention, leading to worldwide restrictions on its use [3].

Chemical and Physical Properties:

- IUPAC Name: 1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methanoindane [1] [2]

- Molecular Formula: C₁₀H₆Cl₈ [1] [4]

- Molar Mass: 409.76 g·mol⁻¹ [1]

- Appearance: White solid [1]

- Water Solubility: Very low (approx. 0.0001% at 20°C) [1]

- Persistence: Environmental half-life of 10 to 20 years [1]

Health and Safety Considerations

Gamma-Chlordane is moderately toxic and a suspected human carcinogen [1]. Exposure has been linked to various health effects, including impacts on the nervous system, diabetes, and certain cancers [1]. It is highly toxic to fish and can bioaccumulate in the food chain [1].

- Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H351 (Suspected of causing cancer), H410 (Very toxic to aquatic life with long-lasting effects) [4].

- Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and lab coats. Handle all standards and sample extracts within a fume hood.

Sample Preparation Protocol

The goal of sample preparation is to isolate the target analytes from the sample matrix and remove potential interferents. Due to the trace-level occurrence of chlordane in foodstuffs (around 0.1 μg/kg), relatively large sample sizes are recommended [3].

Extraction from Solid Samples (e.g., meat, vegetation)

For solid matrices, high-speed solvent extraction is an effective method [3].

- Homogenization: Pre-homogenize the sample thoroughly.

- Weighing: Accurately weigh 10–20 g of the sample into an extraction vessel.

- Internal Standard Addition: Add a known quantity of a suitable internal standard (e.g., a deuterated analog of chlordane if available) to correct for losses during preparation and instrumental variability [5].

- Extraction: Add an appropriate organic solvent (e.g., hexane, acetone, or a mixture like hexane:acetone). Extract using a high-speed homogenizer (e.g., Polytron) for 3-5 minutes.

- Separation: Centrifuge the mixture and collect the organic (upper) layer.

- Re-extraction: Repeat the extraction step once or twice and combine the organic layers.

Extraction from Liquid Samples (e.g., water, milk)

For liquid matrices, liquid-liquid extraction (LLE) is commonly employed [3].

- Measure: Measure a 100 mL volume of the liquid sample.

- Internal Standard: Add the internal standard.

- Extraction: Shake the sample vigorously with a water-immiscible solvent (e.g., dichloromethane or hexane) in a separatory funnel.

- Collection: Allow the phases to separate and drain the organic layer.

- Re-extraction: Repeat the extraction and combine the organic phases.

Cleanup

The raw extract often contains co-extracted lipids and other interfering compounds. A cleanup step is crucial for reliable analysis.

- Solid Phase Extraction (SPE): Pass the extract through a SPE cartridge (e.g., Florisil, silica, or C18). Elute the target analytes with a small volume of a suitable solvent [3].

- Other Techniques: Matrix Solid Phase Dispersion (MSPD) or Gel Permeation Chromatography (GPC) can also be used for effective cleanup [3].

Concentration

Concentrate the cleaned extract to a small volume (e.g., 100-200 μL) under a gentle stream of nitrogen gas to enhance detection sensitivity.

GC-MS Instrumental Analysis

Gas Chromatography Conditions

The following conditions, adapted from published methods, provide a starting point for method development [3].

| Parameter | Specification |

|---|---|

| GC System | Agilent, Thermo Scientific, or equivalent |

| Injector | Programmed Temperature Vaporization (PTV) or Split/Splitless |

| Injection Mode | Splittless (pulse splittless can be optimized) |

| Injection Volume | 1–2 μL |

| Carrier Gas | Helium (>99.999% purity) |

| Flow Rate | Constant flow, e.g., 1.0 mL/min |

| Capillary Column | Two columns of different polarity can be used for confirmation.

- Primary Column: DB-5 ms (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 μm film thickness.

- Confirmatory Column: DB-17 (50%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 μm film thickness [3]. | | Oven Program | - Initial: 60°C (hold 1 min)

- Ramp 1: 20°C/min to 180°C (hold 5 min)

- Ramp 2: 5°C/min to 280°C (hold 10 min) |

Mass Spectrometry Conditions

| Parameter | Specification |

|---|---|

| MS System | Single Quadrupole or Triple Quadrupole (GC-MS/MS) [6] |

| Ionization Mode | Electron Ionization (EI) [7] [6] |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Transfer Line Temp. | 280°C |

| Acquisition Mode | Full Scan (for qualitative screening): Mass range: 40-500 m/z [7] [6] Selected Ion Monitoring (SIM) (for high-sensitivity quantification): Monitor ions 373, 375, 377, 411 [7] |

Data Acquisition and Analysis

Qualitative Identification

Confident identification of gamma-Chlordane requires a multi-parameter approach:

- Retention Time Match: The sample's peak retention time must match that of the authentic analytical standard within a narrow window (e.g., ±0.1 min) [5] [3].

- Mass Spectral Match: The mass spectrum of the sample peak should match the reference spectrum from a certified standard or library (e.g., NIST). The match factor should exceed a predefined threshold (e.g., 80%) [7] [6].

- Ion Ratio Verification: In SIM mode, the relative abundance (ratio) of the qualifier ions (e.g., 375, 377) to the primary quantifier ion (e.g., 373) must be within ±15-20% of the ratio observed in the standard [7].

Using two capillary columns with different stationary phases (e.g., DB-5 and DB-17) provides an additional layer of confirmation, as the analyte will have different elution times on each column [3].

Quantitative Analysis

For accurate quantification, use a calibration curve with internal standardization [5].

- Calibration Curve: Prepare a series of standard solutions at different concentrations (e.g., 5, 10, 50, 100, 500 μg/L). A minimum of five concentration levels is recommended.

- Internal Standard: Add a fixed amount of internal standard to all calibration standards and samples.

- Calculation: The calibration curve is constructed by plotting the peak area ratio (Analyte / Internal Standard) against the concentration of the analyte. The concentration in the unknown sample is calculated using this curve [5].

The following diagram illustrates the complete analytical workflow, from sample to result:

Analytical Performance

Method validation is essential to ensure the reliability of the data. The table below summarizes typical validation parameters based on the literature [3].

| Parameter | Target / Acceptable Criteria |

|---|---|

| Linear Range | 5 - 500 μg/L (with R² > 0.995) |

| Limit of Detection (LOD) | ~0.01 μg/kg (matrix-dependent) |

| Limit of Quantification (LOQ) | ~0.03 μg/kg (matrix-dependent) |

| Accuracy (Recovery) | 70 - 120% (with Internal Standard) |

| Precision (Repeatability) | Relative Standard Deviation (RSD) < 15% |

Regulatory Context

The acceptable daily intake (ADI) for chlordane was set by FAO/WHO in 1986 at 0.0005 mg per kg of body weight per day [3]. Monitoring often involves reporting the sum of alpha-chlordane, gamma-chlordane, and the primary metabolite oxychlordane [3]. The U.S. EPA has set a maximum contaminant level (MCL) for chlordane in drinking water at 2 ppb (μg/L) [1].

Analyst Guidance

- Sensitivity vs. Specificity: For high-sensitivity quantification of target analytes in complex matrices, SIM mode is preferred as it reduces noise and increases the signal-to-noise ratio [7]. For non-targeted screening or discovery of unknown compounds, Full Scan mode is necessary [7] [6].

- Carrier Gas: While helium is the most common carrier gas, hydrogen can be used as a alternative to achieve faster flow rates and potentially reduce run times.

- Quality Control: Include procedural blanks, solvent blanks, and spiked recovery samples in every batch of analysis to monitor for contamination and assess method performance.

The decision flow for selecting the appropriate MS data acquisition mode can be summarized as follows:

References

- 1. - Wikipedia Chlordane [en.wikipedia.org]

- 2. 080. Chlordane (FAO/PL:1967/M/11/1) [inchem.org]

- 3. Determination of chlordane in foods by gas chromatography [sciencedirect.com]

- 4. g-Chlordane PESTANAL , analytical standard 5103-74-2 [sigmaaldrich.com]

- 5. 4.2: Quantitative and Qualitative GC and GC-MS [chem.libretexts.org]

- 6. Gas Chromatography Mass Spectrometry (GC-MS) ... [thermofisher.com]

- 7. Fundamentals of Benchtop GC–MS Data Analysis and ... [chromatographyonline.com]

Performance of Selected Ionic Liquids for Insecticide Extraction

| Insecticide | Highest Performing Ionic Liquid (Cation) | Anion | Selectivity | Capacity | Performance Index |

|---|---|---|---|---|---|

| BHC | 1,3-dimethyl-imidazolium | Chloride | 1074.06 | - | 57064.77 |

| BHC | 2-hydroxyethyl trimethyl ammonium | Chloride | - | 84.0 | - |

| Heptachlor | Triisobutyl-methylphosphonium | Chloride | 624.22 | 49.2 | - |

| Aldrin | Triisobutyl-methylphosphonium | Chloride | 456.49 | 47.7 | - |

| gamma-Chlordane | Triisobutyl-methylphosphonium | Chloride | 379.66 | 45.6 | - |

| Endrin | 1,3-dimethyl-imidazolium | Chloride | 331.21 | 32.9 | - |

| Methoxychlor | Triisobutyl-methylphosphonium | Acetate | 207.42 | 55.9 | - |

Source: Computational screening data [1]

This computational study suggests that phosphonium-based cations paired with chloride anions are particularly effective for extracting gamma-Chlordane [1].

Proposed Protocol: Ionic Liquid-Based Extraction